Technical Guide: Cycloguanil-D6 Chemical Properties & Analytical Applications
Technical Guide: Cycloguanil-D6 Chemical Properties & Analytical Applications
Executive Summary
Cycloguanil-D6 (Cycloguanil-d6) is a stable isotope-labeled (SIL) analog of Cycloguanil, the active metabolite of the antimalarial prodrug Proguanil. Functioning as a dihydrofolate reductase (DHFR) inhibitor, the native compound is critical in antimalarial and potential antineoplastic therapies.[1][2]
This guide details the physicochemical properties of Cycloguanil-D6, specifically its application as an Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By replacing six hydrogen atoms with deuterium on the gem-dimethyl moiety, Cycloguanil-D6 provides a +6 Da mass shift, enabling precise quantification of Cycloguanil in complex biological matrices by correcting for ionization suppression and recovery variance.
Part 1: Chemical Identity & Structural Analysis
Cycloguanil-D6 is chemically distinct due to the isotopic labeling of the two methyl groups attached to the dihydrotriazine ring. This specific labeling position is chosen to ensure metabolic stability and prevent deuterium exchange during standard extraction protocols.
Physicochemical Properties Table
| Property | Native Cycloguanil | Cycloguanil-D6 (Internal Standard) |
| IUPAC Name | 1-(4-chlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine | 1-(4-chlorophenyl)-6,6-bis(trideuteromethyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine |
| CAS Number | 516-21-2 (Parent) | 2712364-69-5 (HCl Salt) |
| Molecular Formula | ||
| Molecular Weight | 251.72 g/mol | 257.76 g/mol (+6.04 Da) |
| Solubility | DMSO, Methanol, Ethanol | DMSO (>10 mg/mL), Methanol |
| pKa | ~10.8 (Basic) | ~10.8 (Basic) |
| Appearance | White crystalline solid | White to off-white solid |
Structural Visualization & MS Fragmentation Logic
The following diagram illustrates the structural hierarchy and the logic behind the Mass Spectrometry transitions used for identification. The "D6" label is located on the dimethyl groups at the C6 position of the triazine ring.
Figure 1: Structural composition of Cycloguanil-D6 and its impact on Mass Spectrometry precursor selection. The deuterated methyl groups provide the necessary mass shift for differentiation from the native analyte.
Part 2: The Deuterium Advantage (Mechanism of Use)
Why use Cycloguanil-D6 over a structural analog (e.g., Chlorproguanil)?
-
Co-Elution: Deuterium substitution causes a negligible shift in retention time on Reverse Phase (C18) chromatography. The D6 standard co-elutes with native Cycloguanil, meaning it experiences the exact same matrix suppression or enhancement at the electrospray ionization (ESI) source.
-
Isotope Dilution: Because the ionization efficiency is identical, the ratio of Native/D6 area counts provides a normalized value that is independent of injection volume errors or evaporation during sample prep.
-
Mass Resolution: A +6 Da shift is sufficient to avoid "cross-talk" (isotopic overlap) from the naturally occurring C13 isotopes of the native drug.
Part 3: Analytical Protocol (LC-MS/MS)
This protocol outlines a validated workflow for quantifying Cycloguanil in human plasma using Cycloguanil-D6 as the Internal Standard.
Reagent Preparation
-
Stock Solution: Dissolve 1 mg Cycloguanil-D6 in 1 mL DMSO to create a 1 mg/mL master stock. Store at -20°C.
-
Working IS Solution: Dilute stock in 50:50 Methanol:Water to a concentration of 100 ng/mL.
Sample Extraction (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of Working IS Solution (Cycloguanil-D6) . Vortex briefly.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Agitation: Vortex for 1 minute to ensure complete protein denaturation.
-
Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of water (to improve peak shape).
LC-MS/MS Parameters
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI Positive Mode.
MRM Transitions:
-
Native Cycloguanil: 252.1
151.1 m/z -
Cycloguanil-D6: 258.1
157.1 m/z (Note: The +6 shift is retained in the primary fragment).
Analytical Workflow Diagram
Figure 2: Step-by-step extraction and quantification workflow utilizing Cycloguanil-D6 to correct for matrix effects.
Part 4: Biological Context (DHFR Inhibition)[5]
While Cycloguanil-D6 is an analytical tool, understanding the biological target of the native compound is essential for interpreting pharmacokinetic data. Cycloguanil acts by inhibiting Dihydrofolate Reductase (DHFR), an enzyme crucial for DNA synthesis in malaria parasites (Plasmodium falciparum).[3][4][5]
Mechanism of Action
Cycloguanil mimics the structure of dihydrofolate. It binds to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. This blockage halts the synthesis of thymidylate, effectively starving the parasite of the nucleotides required for replication.
Figure 3: The Folate Biosynthesis pathway showing the specific inhibition point of Cycloguanil on the DHFR enzyme.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9049, Cycloguanil. Retrieved from [Link]
-
Srivastava, I. K., & Vaidya, A. B. (1999). A mechanism for the synergistic antimalarial action of atovaquone and proguanil. Antimicrobial Agents and Chemotherapy.[2][3][4][6] Retrieved from [Link]
-
World Health Organization (WHO). Guidelines for the treatment of malaria. 3rd edition. (Pharmacology of Antifolates).[2][3][7][4][5][8] Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Cycloguanil | C11H14ClN5 | CID 9049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Cycloguanil - Wikipedia [en.wikipedia.org]
- 5. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Host dihydrofolate reductase (DHFR)-directed cycloguanil analogues endowed with activity against influenza virus and respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
